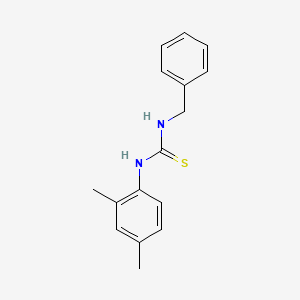

![molecular formula C14H13NO2 B5647857 8-methoxy-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5647857.png)

8-methoxy-2,4-dimethylfuro[3,2-c]quinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related quinoline derivatives involves various strategies, including the use of dimethylamine solution in alcohol, leading to nucleophilic substitution of methoxy groups. This process not only produces aminodehalogenation products but also facilitates the substitution of methoxy groups, indicating a versatile approach for synthesizing quinoline proton sponges (Dyablo et al., 2015). Another method described involves the reaction of 7-lithiated 1,6-dimethoxynaphthalene with ethoxymethylenecyanoacetic acid ethyl ester, showcasing a route to synthesize octahydrobenzo[g]quinoline derivatives (Bänziger et al., 2000).

Molecular Structure Analysis

Molecular structure and protonation trends of related quinoline derivatives have been studied using X-ray measurements, NMR spectra, and theoretical calculations. These studies reveal how methoxy derivatives behave in solid states and in solution, with specific focus on their protonation centers and basicity, attributed to effects like the “buttressing effect” (Dyablo et al., 2016).

Chemical Reactions and Properties

Reactivity studies on bifunctional ambiphilic molecules, such as 8-(dimesitylboryl)quinoline, have shown hydrolysis and coordination to metals like Cu(I), Ag(I), and Pd(II), indicating the complex reactivity of such quinoline derivatives. This demonstrates the potential for diverse chemical transformations and applications in coordination chemistry (Son et al., 2010).

Physical Properties Analysis

While specific studies on the physical properties of 8-methoxy-2,4-dimethylfuro[3,2-c]quinoline were not found, related research on quinoline derivatives provides insights into their photophysical properties. These studies often focus on spectroscopic analysis, including FT-IR, NMR, and UV-vis, offering a foundation for understanding the physical characteristics of such compounds (Diwaker et al., 2015).

Chemical Properties Analysis

Chemical properties of quinoline derivatives can be explored through their reactivity patterns, such as nucleophilic substitution reactions and the stabilization of quinolones in hydroxy form. These reactions highlight the chemical versatility and potential for further functionalization of quinoline derivatives (Dyablo & Pozharskii, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Properties

8-Methoxy-2,4-dimethylfuro[3,2-c]quinoline and its derivatives have been explored for their synthesis and biological properties. For instance, a study on 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one, a related compound, showed promise as a photochemotherapeutic agent due to its ability to inhibit topoisomerase II and display antiproliferative activity in mammalian cells. This compound's lack of mutagenicity and skin phototoxicity further enhances its potential in therapeutic applications (Chilin et al., 2003).

Nucleophilic Substitution and Ligand Binding

Research on the nucleophilic substitution of methoxy groups in quinolines has demonstrated the potential of 8-methoxy derivatives in forming compounds with interesting properties. For example, the demethylation of 8-methoxy-2,4,5-tris(dimethylamino)quinolines has led to the creation of new quinolones with potential as ligands for binding both protic and Lewis acids, suggesting uses in various chemical and biochemical applications (Dyablo & Pozharskii, 2019).

Antimicrobial Properties

Some derivatives of 8-methoxy-2,4-dimethylfuro[3,2-c]quinoline exhibit significant antimicrobial properties. A study on 8-aminoquinolines, closely related to the compound , showed that specific derivatives had notable antileishmanial activity within human macrophages in vitro. This indicates the potential use of such compounds in developing treatments against certain infections and diseases (Berman & Lee, 1983).

Synthesis and Herbicidal Potential

The chemical synthesis of 8-methoxyquinoline derivatives has been explored for their potential as herbicides. A study involving the synthesis of 8-methoxyquinoline-5-amino acetic acid and its testing on weeds demonstrated the compound's effective herbicidal properties, indicating a possible application in agriculture (A. E., Oke O.T., & O. A., 2015).

Eigenschaften

IUPAC Name |

8-methoxy-2,4-dimethylfuro[3,2-c]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-8-6-11-9(2)15-13-5-4-10(16-3)7-12(13)14(11)17-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOGBLKKDFNWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C3C=CC(=CC3=C2O1)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-2,4-dimethylfuro[3,2-c]quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-oxo-3-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5647777.png)

![1-(2-pyridinylmethyl)-4-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5647791.png)

![1-[(1-isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5647802.png)

![1-(4-chlorobenzyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5647811.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647835.png)

![1-isopropyl-4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5647841.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647853.png)

![5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5647865.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5647866.png)

![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-4-piperidinol](/img/structure/B5647884.png)